Cas no 41117-66-2 (Boc-Cys(3,4-dimethylbenzyl)-OH)
Boc-Cys(3,4-dimethylbenzyl)-OH Chemical and Physical Properties
Names and Identifiers
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- L-Cysteine,N-[(1,1-dimethylethoxy)carbonyl]-S-[(3,4-dimethylphenyl)methyl]-
- (2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- BOC-CYS(3,4-DIMETHYLBENZYL)-OH
- Boc-S-3,4-dimethylbenzyl-L-cysteine
- AS-49046
- 41117-66-2
- AKOS025404258
- FD21342
- N-(tert-butoxycarbonyl)-S-(3,4-dimethylbenzyl)-L-cysteine
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid
- SCHEMBL10694338
- MFCD00060743
- DTXSID30426870
- CS-0368027
- Boc-Cys(3,4-dimethylbenzyl)-OH
-
- MDL: MFCD00060743
- Inchi: 1S/C17H25NO4S/c1-11-6-7-13(8-12(11)2)9-23-10-14(15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1
- InChI Key: AYUOVKILVZAKFO-AWEZNQCLSA-N
- SMILES: S(CC1C=CC(C)=C(C)C=1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 339.15000
- Monoisotopic Mass: 339.15042945g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 9
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 101Ų
Experimental Properties
- PSA: 100.93000
- LogP: 3.90540
Boc-Cys(3,4-dimethylbenzyl)-OH Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-Cys(3,4-dimethylbenzyl)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B646290-10mg |
Boc-Cys(3,4-dimethylbenzyl)-OH |
41117-66-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B646290-50mg |
Boc-Cys(3,4-dimethylbenzyl)-OH |
41117-66-2 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B646290-100mg |
Boc-Cys(3,4-dimethylbenzyl)-OH |
41117-66-2 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM311817-25g |
Boc-S-3,4-dimethylbenzyl-L-cysteine |
41117-66-2 | 95% | 25g |
$499 | 2021-06-09 | |
| Chemenu | CM311817-25g |
Boc-S-3,4-dimethylbenzyl-L-cysteine |
41117-66-2 | 95% | 25g |
$499 | 2022-06-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-293932-5 g |
Boc-S-3,4-dimethylbenzyl-L-cysteine, |
41117-66-2 | 5g |
¥1,399.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-293932A-25 g |
Boc-S-3,4-dimethylbenzyl-L-cysteine, |
41117-66-2 | 25g |
¥5,355.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-293932-5g |
Boc-S-3,4-dimethylbenzyl-L-cysteine, |
41117-66-2 | 5g |
¥1399.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-293932A-25g |
Boc-S-3,4-dimethylbenzyl-L-cysteine, |
41117-66-2 | 25g |
¥5355.00 | 2023-09-05 | ||
| 1PlusChem | 1P00C6LD-250mg |
BOC-CYS(3,4-DIMETHYLBENZYL)-OH |
41117-66-2 | ≥ 98% (TLC) | 250mg |
$132.00 | 2025-02-25 |
Boc-Cys(3,4-dimethylbenzyl)-OH Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Boc-Cys(3,4-dimethylbenzyl)-OH
Professional Introduction to Boc-Cys(3,4-dimethylbenzyl)-OH and CAS No. 41117-66-2
Boc-Cys(3,4-dimethylbenzyl)-OH is a crucial intermediate in the field of peptidomimetics and pharmaceutical chemistry. This compound, identified by the chemical abstracts service number CAS No. 41117-66-2, plays a pivotal role in the synthesis of bioactive molecules. The presence of the Boc (tert-butoxycarbonyl) group provides stability to the cysteine residue, making it an invaluable building block for constructing complex peptides and peptidomimetics.
The compound's structure, featuring a cysteine moiety substituted with a 3,4-dimethylbenzyl group, enhances its utility in various synthetic applications. The Boc group not only protects the thiol group of cysteine but also allows for selective deprotection under mild acidic conditions, facilitating controlled peptide synthesis. This characteristic makes Boc-Cys(3,4-dimethylbenzyl)-OH particularly useful in multi-step synthetic routes where orthogonal protection-deprotection strategies are employed.
In recent years, significant advancements have been made in the application of peptidomimetics in drug discovery and development. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations such as poor pharmacokinetic properties. The use of modified amino acids like Boc-Cys(3,4-dimethylbenzyl)-OH has enabled the creation of novel compounds with enhanced stability and bioavailability.
One of the most compelling areas of research involving Boc-Cys(3,4-dimethylbenzyl)-OH is its role in the development of targeted therapeutics. Researchers have leveraged this compound to design peptidomimetics that interact with specific biological targets, including enzymes and receptors involved in diseases such as cancer and inflammatory disorders. The dimethylbenzyl group not only contributes to the structural integrity of the peptidomimetic but also influences its binding affinity and selectivity.
Recent studies have highlighted the potential of Boc-Cys(3,4-dimethylbenzyl)-OH in generating protease inhibitors. Proteases are enzymes that play a critical role in various physiological processes, and their dysregulation is often associated with diseases like cancer and Alzheimer's. By incorporating this compound into peptidomimetic inhibitors, researchers have been able to develop molecules that effectively block protease activity without affecting other biological pathways. This has opened up new avenues for therapeutic intervention.
The synthesis of Boc-Cys(3,4-dimethylbenzyl)-OH involves a series of well-established organic chemistry techniques. The introduction of the Boc group requires careful handling to ensure complete protection without affecting other functional groups present in the molecule. Similarly, the substitution of the cysteine residue with a 3,4-dimethylbenzyl group demands precise control over reaction conditions to achieve high yields and purity.
In conclusion, Boc-Cys(3,4-dimethylbenzyl)-OH is a versatile and indispensable intermediate in modern pharmaceutical chemistry. Its applications in peptidomimetic synthesis have led to significant advancements in drug discovery and development. As research continues to uncover new therapeutic targets and mechanisms, compounds like Boc-Cys(3,4-dimethylbenzyl)-OH will remain at the forefront of innovation in medicinal chemistry.
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